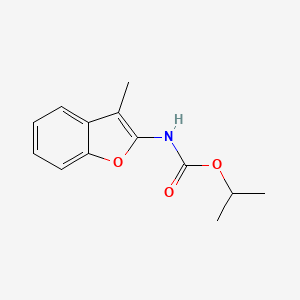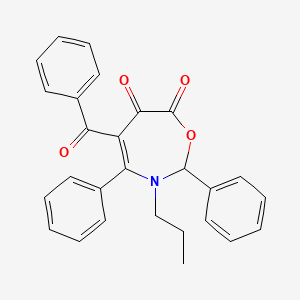
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent quality and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Thiazoles and their derivatives
Uniqueness
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione stands out due to its unique seven-membered ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61350-42-3 |
|---|---|
Formule moléculaire |
C27H23NO4 |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
5-benzoyl-2,4-diphenyl-3-propyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C27H23NO4/c1-2-18-28-23(19-12-6-3-7-13-19)22(24(29)20-14-8-4-9-15-20)25(30)27(31)32-26(28)21-16-10-5-11-17-21/h3-17,26H,2,18H2,1H3 |
Clé InChI |
ZIIHNPWWNAYBGB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


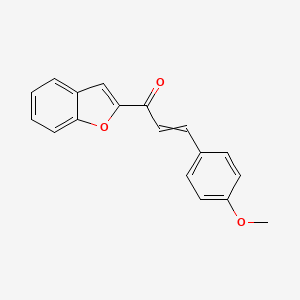
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
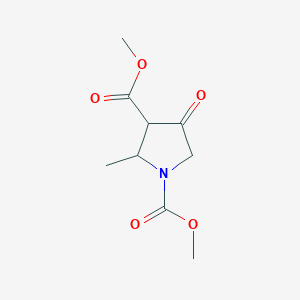
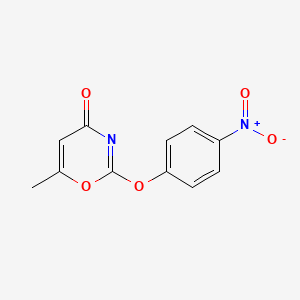

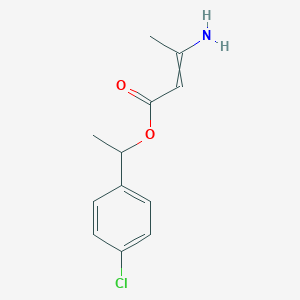
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
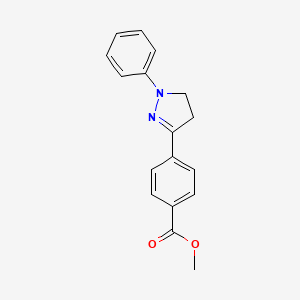
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


